1-(thiophen-2-ylmethyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea
Description
The compound 1-(thiophen-2-ylmethyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a urea derivative featuring dual thiophene substituents linked to a pyrazole core. Urea-based compounds are widely studied for their diverse biological activities, including kinase inhibition and antimicrobial properties. This molecule’s structure incorporates a urea bridge (-NH-CO-NH-) connecting a thiophen-2-ylmethyl group and a pyrazole ring substituted at the 3-position with a thiophen-3-yl moiety.
While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (e.g., urea-pyrazole derivatives) offer insights. For instance, methods described for synthesizing 1-alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas involve refluxing amines with azides or pyrazolooxazinones in toluene or chloroform, followed by crystallization . Similar protocols may apply to the target compound.
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)-3-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2/c20-15(17-10-13-2-1-8-22-13)16-5-7-19-6-3-14(18-19)12-4-9-21-11-12/h1-4,6,8-9,11H,5,7,10H2,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOSJFUUPJNEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(thiophen-2-ylmethyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological evaluations, particularly focusing on its antimicrobial, anticancer, and antioxidant properties.
Synthesis and Characterization
The synthesis of the compound typically involves the reaction of thiophene derivatives with pyrazole and urea components. The structural integrity and purity of the synthesized compound can be confirmed through various spectroscopic techniques including NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography.
Biological Activity Overview
The biological activities of this compound have been evaluated through various in vitro and in vivo studies, indicating a broad spectrum of activity against different biological targets.
Antimicrobial Activity
The antimicrobial efficacy of This compound has been assessed against several bacterial and fungal strains. The Kirby-Bauer disk diffusion method is commonly employed to measure the zones of inhibition, which provide insights into the antibacterial potency.
Table 1: Antimicrobial Activity Results
| Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Candida albicans | 12 | 64 µg/mL |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promising anticancer activity. Studies involving various cancer cell lines, such as U937 and THP-1, have demonstrated its ability to inhibit cell proliferation.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| U937 | 10 | Etoposide 17.94 |
| THP-1 | 20 | Etoposide 17.94 |
The data indicates that while the compound is less cytotoxic towards THP-1 cells compared to U937 cells, it still possesses significant antiproliferative effects.
Antioxidant Activity
The antioxidant potential of This compound has also been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assays. The results suggest that this compound effectively scavenges free radicals, contributing to its overall therapeutic potential.
Computational Studies
Computational methods such as molecular docking studies have been utilized to predict the binding interactions of the compound with various biological targets. These studies help elucidate the mechanism behind its observed biological activities and can guide further modifications to enhance efficacy.
Case Studies and Research Findings
Recent research highlights the importance of thiophene-containing compounds in medicinal chemistry. For instance, a study published in Journal of Medicinal Chemistry explored a series of pyrazolyl-thiazole derivatives, revealing their multifaceted biological activities including significant antimicrobial and antioxidant properties . This underscores the relevance of thiophene derivatives in drug design.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural analogs from the evidence, focusing on substituents, synthesis, and properties:
Key Observations:
Substituent Influence :
- The target compound’s thiophene substituents likely enhance π-π stacking interactions compared to phenyl or hydroxymethyl groups in analogs . Thiophene’s electron-rich nature may also alter solubility and redox properties.
- MK13 () incorporates a dimethoxyphenyl group, which could improve membrane permeability relative to thiophene-based systems .
Synthesis :
Physicochemical and Spectral Comparisons
- Melting Points : Compounds 9a and 9b () exhibit decomposition points near 140°C, suggesting moderate thermal stability. Thiophene’s planar structure might lower melting points due to reduced crystallinity compared to phenyl analogs .
- Spectral Data :
- IR and NMR spectra for analogs (e.g., 9a, 9b) show characteristic urea NH stretches (~3300 cm⁻¹) and pyrazole C=N signals (~1600 cm⁻¹). Thiophene protons in the target compound would appear as distinct multiplets in the 6.5–7.5 ppm range in ¹H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
